molecular formula C12H22N2O3 B2618181 Tert-butyl 3-(3-hydroxyazetidin-1-yl)pyrrolidine-1-carboxylate CAS No. 1781982-51-1

Tert-butyl 3-(3-hydroxyazetidin-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B2618181
CAS No.: 1781982-51-1
M. Wt: 242.319
InChI Key: LCZVDGLHZPTQER-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-hydroxyazetidin-1-yl)pyrrolidine-1-carboxylate is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C12H22N2O3 and it has a molecular weight of 242.31 g/mol . The structure incorporates both a pyrrolidine and a 3-hydroxyazetidine ring, the latter protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to modulate reactivity and solubility . This scaffold is primarily valued as a versatile building block or intermediate for the synthesis of more complex molecules. Researchers utilize this compound in life science research, particularly for developing potential pharmaceutical candidates, such as prolyl oligopeptidase inhibitors, which are investigated for central nervous system disorders . The presence of the Boc group allows for facile deprotection under mild acidic conditions, enabling further functionalization on the pyrrolidine nitrogen. Simultaneously, the secondary alcohol on the azetidine ring provides a handle for additional chemical modifications, such as etherification or esterification . This combination of protected amine and polar hydroxyl functionality makes it a valuable scaffold for constructing compound libraries and exploring structure-activity relationships. The compound should be stored in a cool, dry place, and for prolonged shelf life, under an inert atmosphere . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use. Hazard statements may include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

tert-butyl 3-(3-hydroxyazetidin-1-yl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)13-5-4-9(6-13)14-7-10(15)8-14/h9-10,15H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZVDGLHZPTQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781982-51-1
Record name tert-butyl 3-(3-hydroxyazetidin-1-yl)pyrrolidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-hydroxyazetidin-1-yl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with pyrrolidine derivatives under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is maintained between 0°C and 25°C to ensure optimal yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. These methods utilize automated reactors and precise control systems to maintain reaction conditions, ensuring consistent product quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-hydroxyazetidin-1-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different chemical properties.

Scientific Research Applications

Biological Activities

Preliminary studies have indicated that tert-butyl 3-(3-hydroxyazetidin-1-yl)pyrrolidine-1-carboxylate may exhibit various biological activities, including:

  • Antimicrobial Properties : Initial tests suggest potential efficacy against certain bacterial strains.
  • Neuroprotective Effects : The compound may interact with neurotransmitter receptors, indicating possible applications in neurodegenerative diseases.
  • Antitumor Activity : Some studies have hinted at its ability to inhibit cancer cell proliferation.

Applications in Medicinal Chemistry

The unique combination of functionalities in this compound makes it a candidate for several applications in medicinal chemistry:

  • Drug Development : Its structural features allow for modifications that can enhance potency and selectivity towards specific biological targets.
  • Biological Probes : The compound can serve as a tool for studying biological pathways due to its potential interactions with various receptors.
  • Therapeutic Agents : Given its preliminary biological activities, it may be developed into therapeutic agents for treating infections or neurological disorders.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-hydroxyazetidin-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyazetidine ring and pyrrolidine carboxylate moiety play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic processes, which are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Substituent/Modification Backbone Key Properties/Notes Synthesis/Application Notes Reference
Tert-butyl 3-((4-(4-chloro-3-hydroxyphenyl)isoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate Isoquinolin-6-yloxy group with chloro-hydroxyphenyl Pyrrolidine Bulky aromatic substituent; potential for π-π stacking. Chlorine enhances lipophilicity. Synthesized via Method C (50% yield). Likely explored for anticancer activity due to isoquinoline moiety.
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate Fluoropyridin and hydroxymethylpyrrolidine Pyrrolidine (dual carboxylates) Fluorine increases electronegativity; hydroxymethyl enhances solubility. Pyridine derivatives often target CNS or antimicrobial applications.
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Bromo-methoxypyridinoxy methyl Pyrrolidine Bromine may facilitate cross-coupling reactions; methoxy group is electron-donating. Bromine substituents common in radiopharmaceuticals or agrochemicals.
tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate Nitropyrimidinylamino with dibenzylamino Pyrrolidine Nitro group is electron-withdrawing; dibenzylamino adds steric bulk. Patent example; nitro groups may improve binding to nucleic acids.
tert-Butyl 3-[(4-bromoanilino)methyl]pyrrolidine-1-carboxylate Bromoanilino methyl Pyrrolidine Aromatic bromine increases molecular weight; anilino group aids in H-bonding. Safety data available (CAS 887590-75-2); potential intermediate for antitumor agents.
tert-Butyl 3-(2-chloro-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carboxylate Chlorobenzimidazolyl Pyrrolidine Benzimidazole is planar and aromatic; chlorine enhances stability. Used in heterocyclic chemistry for protease inhibition.
tert-Butyl (3S)-3-(3-aminophenoxy)pyrrolidine-1-carboxylate Aminophenoxy Pyrrolidine Amino group enables conjugation; phenoxy enhances rigidity. Chiral synthesis (CAS 741290-82-4); potential for antibody-drug conjugates.

Key Structural and Functional Insights

  • Substituent Effects: Electron-Withdrawing Groups (EWGs): Nitro () and chloro () groups enhance stability and reactivity in electrophilic substitutions. Electron-Donating Groups (EDGs): Methoxy () and hydroxy groups (target compound) improve solubility and H-bonding capacity. Aromatic Systems: Isoquinoline () and benzimidazole () moieties facilitate interactions with aromatic residues in enzymes or receptors.
  • Synthetic Accessibility : Method C () and Buchwald-Hartwig amination (inferred from ) are common routes. Yields vary (e.g., 50% in ), suggesting substituent-dependent optimization challenges.

Biological Activity

Tert-butyl 3-(3-hydroxyazetidin-1-yl)pyrrolidine-1-carboxylate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H22N2O3
  • SMILES Notation : CC(C)(C)OC(=O)N1CCC(C1)N2CC(C2)O
  • Molecular Weight : 242.32 g/mol

The compound features a tert-butyl group, a pyrrolidine ring, and a hydroxyazetidine moiety, contributing to its unique biological properties.

While specific literature on the biological activity of this compound is limited, several studies on related compounds suggest potential mechanisms:

  • Anticonvulsant Activity : Similar pyrrolidine derivatives have shown anticonvulsant properties through modulation of neurotransmitter systems, particularly GABAergic pathways .
  • Antitumor Effects : Compounds with similar structural motifs have demonstrated cytotoxic activity against various cancer cell lines, potentially through apoptosis induction and inhibition of cell proliferation .
  • Inhibition of Enzymatic Activity : Some derivatives have been noted for their ability to inhibit specific enzymes involved in metabolic pathways, which could translate to therapeutic benefits in metabolic disorders .

Biological Activity Data

The following table summarizes the predicted biological activities based on structural analogs and related compounds:

Activity TypeCompound TypeIC50 (µM)Reference
AnticonvulsantPyrrolidine Derivative< 5
AntitumorThiazole-Pyrrolidine Analogues< 2
Enzyme InhibitionHydroxymethyl Pyrrolidine0.31

Case Study 1: Anticonvulsant Properties

A study investigating the anticonvulsant effects of pyrrolidine derivatives found that modifications at the nitrogen atom significantly enhanced activity. This compound could potentially exhibit similar effects due to its structural similarities.

Case Study 2: Antitumor Efficacy

Research on thiazole-bearing compounds indicated that structural variations led to significant differences in cytotoxicity against cancer cell lines. The presence of a pyrrolidine ring in these compounds was linked to enhanced activity against certain tumor types, suggesting that this compound might also possess similar properties.

Future Directions

Further research is required to elucidate the specific biological activities of this compound. Future studies should focus on:

  • In Vitro and In Vivo Studies : To confirm its pharmacological effects and mechanisms.
  • Structure-Activity Relationship (SAR) Analysis : To optimize its efficacy and reduce potential side effects.
  • Clinical Trials : To evaluate safety and effectiveness in humans.

Q & A

Q. Table 1: Common Synthetic Routes and Yields

StepReagents/ConditionsYield (%)Reference
Azetidine Coupling3-Hydroxyazetidine, Et3N, DCM, 0–20°C65–75
OxidationH2O2, KMnO4, H<sup>+</sup>80
PurificationSilica Gel (EtOAc/Hexane 3:7)>95

Q. Table 2: Key Analytical Data

TechniqueKey Peaks/FeaturesPurpose
<sup>1</sup>H NMRδ 1.44 (s, tert-butyl), δ 3.2–3.8 (pyrrolidine/azetidine protons)Structural Confirmation
HRMS[M+H]<sup>+</sup> = 285.1784 (calc. 285.1789)Molecular Weight Validation
X-rayC–O bond length: 1.33 Å (ester group)Stereochemical Assignment

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